molecular formula C18H23NO3S B4845810 N-[1-(3,4-dimethoxyphenyl)ethyl]-5-isopropyl-3-thiophenecarboxamide

N-[1-(3,4-dimethoxyphenyl)ethyl]-5-isopropyl-3-thiophenecarboxamide

Cat. No. B4845810
M. Wt: 333.4 g/mol
InChI Key: CFOHHPCLNMFUCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3,4-dimethoxyphenyl)ethyl]-5-isopropyl-3-thiophenecarboxamide, commonly known as U-47700, is a synthetic opioid that was first synthesized in the 1970s. It was initially developed as a potential analgesic medication, but due to its high potency and potential for abuse, it has not been approved for medical use. U-47700 has gained popularity as a recreational drug in recent years, leading to numerous cases of overdose and death.

Mechanism of Action

U-47700 acts as a potent agonist at the mu-opioid receptor, leading to the activation of downstream signaling pathways that result in analgesia and euphoria. However, it also has a high affinity for the delta-opioid receptor, which may contribute to its respiratory depressant effects.
Biochemical and Physiological Effects:
U-47700 has been shown to produce dose-dependent analgesia in animal models, with a potency similar to that of morphine. However, it also produces significant respiratory depression, which can be fatal at high doses. Other effects of U-47700 may include sedation, nausea, and vomiting.

Advantages and Limitations for Lab Experiments

U-47700 has been used as a tool in research to study the mu-opioid receptor and its downstream signaling pathways. However, its high potency and potential for abuse make it a challenging substance to work with in a laboratory setting. The risk of accidental exposure and overdose must be carefully managed to ensure the safety of researchers.

Future Directions

Further research is needed to fully understand the pharmacology and toxicology of U-47700. This may include studies to identify potential therapeutic uses for the drug, as well as investigations into its mechanisms of action and potential for abuse. Additionally, efforts to develop safer and more effective analgesic medications that do not carry the same risk of respiratory depression and overdose as U-47700 are needed.

Scientific Research Applications

Despite its potential for abuse, U-47700 has been studied for its analgesic properties in animal models. It has been shown to have a high affinity for the mu-opioid receptor, which is responsible for mediating the effects of opioids such as morphine. However, U-47700 has also been shown to have a high risk of respiratory depression and overdose, limiting its potential as a therapeutic agent.

properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethyl]-5-propan-2-ylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-11(2)17-9-14(10-23-17)18(20)19-12(3)13-6-7-15(21-4)16(8-13)22-5/h6-12H,1-5H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOHHPCLNMFUCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CS1)C(=O)NC(C)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3,4-dimethoxyphenyl)ethyl]-5-(propan-2-yl)thiophene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.